2-Amino-3-methyl-1-(4-morpholinyl)-1-butanone hydrochloride
Overview
Description
2-Amino-3-methyl-1-(4-morpholinyl)-1-butanone hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Antibacterial Activity : The synthesis of tertiary aminoalkanols, including compounds related to the specified chemical structure, has shown promising antibacterial activity. These compounds were synthesized through a developed scheme that involved several steps, including the Friedel–Crafts reaction, aminomethylation with paraformaldehyde and morpholine, and nucleophilic addition of Grignard compounds. The antibacterial activity of these compounds suggests their potential for developing new antibacterial agents (Isakhanyan et al., 2014).
Conversion to Morpholines : Research has demonstrated the conversion of 1,2-amino alcohols into morpholines using sulfinamides as temporary protecting/activating groups. This methodology was applied in the formal synthesis of the antidepressant drug (S,S)-reboxetine, showcasing the chemical's relevance in synthesizing complex morpholine derivatives with potential pharmaceutical applications (Fritz et al., 2011).
Antidepressive Activity : The synthesis of morpholine derivatives, such as 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, from related chemical structures has been explored. These derivatives exhibited antidepressant activities in animal models, indicating their potential for further investigation as antidepressant agents (Yuan, 2012).
Antitumor Activity : A study focused on the synthesis of tertiary aminoalkanol hydrochlorides, including morpholine derivatives, to test them for antitumor activity. This research signifies the compound's potential application in developing new antitumor agents (Isakhanyan et al., 2016).
Organometallic Complexes : The chemical has been utilized in the synthesis of organometallic complexes, demonstrating its versatility in organometallic chemistry and potential applications in catalysis and material science (Knüppel et al., 2000).
Properties
IUPAC Name |
2-amino-3-methyl-1-morpholin-4-ylbutan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-7(2)8(10)9(12)11-3-5-13-6-4-11;/h7-8H,3-6,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJTWBDMXQXJKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCOCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56415-14-6 | |
Record name | 1-Butanone, 2-amino-3-methyl-1-(4-morpholinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56415-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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